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(+-)-Tetrahydrozoline

Cat. No.: B1198887
CAS No.: 84-22-0
M. Wt: 200.28 g/mol
InChI Key: BYJAVTDNIXVSPW-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Context within Imidazoline (B1206853) Derivatives

Tetryzoline is chemically classified as an imidazoline derivative. wikipedia.orgnih.govmedchemexpress.comdrugbank.commedchemexpress.com Its molecular structure features a 4,5-dihydro-1H-imidazole ring substituted with a 1,2,3,4-tetrahydronaphthalene (B1681288) group. wikipedia.org This imidazoline core is characteristic of a class of compounds known for their alpha-adrenergic agonist activity. wikipedia.orgnih.govmedchemexpress.comdrugbank.commedchemexpress.comnih.govnih.govnih.govwikipedia.orgmims.commims.commims.commims.comdrugbank.com

Within the broader family of imidazoline derivatives, tetryzoline shares structural and pharmacological similarities with other well-known compounds, such as oxymetazoline (B75379) and naphazoline (B1676943). nih.govnih.govnih.govnih.govwikipedia.orgmims.commims.com These compounds typically act as direct-acting sympathomimetics, primarily by stimulating alpha-adrenergic receptors. nih.govnih.govnih.govwikipedia.orgmims.commims.com Tetryzoline, specifically, is recognized as a selective alpha-1 (α1)-receptor agonist, although it also exhibits activity at alpha-2 (α2) receptors. wikipedia.orgnih.gov The presence of the imidazoline ring is crucial for their interaction with these adrenergic receptors, leading to their characteristic vasoconstrictive properties. wikipedia.orgnih.govmedchemexpress.commims.commims.commims.commims.comdrugbank.com

Historical Trajectories of Tetryzoline Research and Development

The compound tetryzoline was first patented in 1954 and subsequently entered medical use in 1959. wikipedia.orgresearchgate.net Early research efforts focused on its vasoconstrictive capabilities, particularly for topical application to mucous membranes to reduce swelling and congestion. wikipedia.orgnih.govmedchemexpress.comwikipedia.orgmims.commims.commims.commims.comdrugbank.com This initial period of development established its utility as a decongestant. The ongoing academic interest in tetryzoline has evolved from its initial clinical applications to more detailed mechanistic studies and analytical investigations.

Scope and Significance of Tetryzoline Investigations in Contemporary Pharmacology

In contemporary pharmacology, investigations into tetryzoline extend beyond its established use as a topical decongestant. Academic research often focuses on elucidating its precise mechanism of action at the molecular level, including detailed receptor binding studies to understand its selectivity for alpha-adrenergic receptor subtypes. wikipedia.orgnih.govdrugbank.com Researchers utilize tetryzoline as a reference compound in studies exploring the pharmacology of adrenergic receptors, contributing to the broader understanding of the sympathetic nervous system. wikipedia.orgnih.govmedchemexpress.comdrugbank.com

Furthermore, the significance of tetryzoline investigations in contemporary pharmacology also encompasses the development of advanced analytical methods for its detection and quantification in various matrices. This area of research is particularly relevant due to the compound's properties and the need for precise measurement in pharmacological studies and other contexts. acs.org For instance, recent research has explored novel voltammetric sensors for the sensitive and selective determination of tetryzoline, highlighting its continued relevance in analytical chemistry and pharmaceutical quality control. acs.org Such studies aim to improve the accuracy and precision of detecting tetryzoline, which is crucial for understanding its pharmacokinetics and pharmacodynamics in research settings. wikipedia.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2 B1198887 (+-)-Tetrahydrozoline CAS No. 84-22-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole
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InChI

InChI=1S/C13H16N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-2,4,6,12H,3,5,7-9H2,(H,14,15)
Source PubChem
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InChI Key

BYJAVTDNIXVSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

522-48-5 (mono-hydrochloride)
Record name Tetrahydrozoline
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DSSTOX Substance ID

DTXSID1047861
Record name Tetrahydrozoline
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Molecular Weight

200.28 g/mol
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CAS No.

84-22-0, 67731-53-7
Record name (±)-Tetrahydrozoline
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Record name Tetrahydrozoline
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Record name Tetrahydrozoline, (-)-
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Record name Tetryzoline
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Record name TETRAHYDROZOLINE
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Record name TETRAHYDROZOLINE, (-)-
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Record name Tetrahydrozoline
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Melting Point

>250
Record name Tetryzoline
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Pharmacological Mechanisms and Receptor Dynamics of Tetryzoline

Elucidation of Alpha-Adrenergic Receptor Agonism

Tetryzoline is characterized as an alpha-adrenergic agonist, meaning it binds to and activates alpha-adrenergic receptors. nih.govdrugbank.commims.commedchemexpress.comwikipedia.org This activation is central to its pharmacological profile.

Selective Activation of Alpha-1 Adrenergic Receptors

Tetryzoline is recognized as a selective alpha-1 (α1) adrenergic receptor agonist. nih.govdrugbank.comwikipedia.orgcaymanchem.comdrugbank.comnih.gov The stimulation of alpha-1 adrenergic receptors leads to vasoconstriction, which is the primary mechanism by which tetryzoline alleviates conditions such as ocular redness and nasal congestion. nih.govdrugbank.commims.comwikipedia.orgdrugs.com By constricting the smaller arterioles in the nasal passages and conjunctival blood vessels, tetryzoline reduces swelling and discomfort. drugbank.commims.com

Interactions with Alpha-2 Adrenoceptors and Imidazole Receptors

Beyond its selective action on alpha-1 adrenergic receptors, tetryzoline is known to interact with other receptor systems, particularly when absorbed systemically or in higher concentrations. Tetryzoline can cross the blood-brain barrier. drugbank.com In the central nervous system, it interacts with alpha-2 (α2) adrenoceptors. drugbank.comcaymanchem.com This central alpha-2 adrenoceptor agonism can lead to systemic effects such as hypotension, bradycardia, and sedation. drugbank.comcaymanchem.com

Molecular and Cellular Signaling Pathways Activated by Tetryzoline

The activation of adrenergic receptors by tetryzoline triggers specific molecular and cellular signaling cascades.

G-Protein Coupled Receptor (GPCR) Mechanisms

Adrenergic receptors, including the alpha-1 subtypes, are members of the G-protein coupled receptor (GPCR) superfamily. nih.govdrugbank.comreviewofophthalmology.comnih.govwikipedia.org GPCRs are integral cell surface receptors that detect external molecules (ligands) and initiate intracellular responses by activating associated G proteins. wikipedia.orgnih.gov Upon agonist binding, GPCRs undergo conformational changes, leading to the activation of heterotrimeric G proteins. wikipedia.orgnih.gov Specifically, alpha-1 adrenergic receptors are coupled with Gq and G11 proteins. nih.gov

Downstream Cellular Responses and Secondary Messenger Systems

The activation of Gq and G11 proteins by alpha-1 adrenergic receptors subsequently activates a phosphatidylinositol-calcium second messenger system. nih.gov This pathway involves the stimulation of phospholipase C activity. wikipedia.org The downstream effects of this activation include an increase in intracellular calcium levels, which is a critical step in initiating smooth muscle contraction. wikipedia.orgnih.gov

In contrast, the activation of alpha-2 adrenergic receptors typically inhibits the enzyme adenylate cyclase. wikipedia.org This inhibition leads to a decrease in the concentration of the secondary messenger cyclic adenosine (B11128) monophosphate (cAMP), which also contributes to smooth muscle and blood vessel constriction. wikipedia.org

Vasoconstrictive Principles and Their Receptor Basis

The primary vasoconstrictive action of tetryzoline is fundamentally rooted in its potent agonism at alpha-1 adrenergic receptors. nih.govdrugbank.commims.comreviewofophthalmology.commedchemexpress.comcaymanchem.comnih.govdrugs.com This receptor activation directly causes the constriction of arterioles, particularly in the nasal and conjunctival vasculature. drugbank.commims.comreviewofophthalmology.com The reduction in blood flow to these areas leads to a decrease in congestion and redness. nih.govdrugbank.commims.com

However, prolonged or indiscriminate use of alpha-1 adrenergic agonists like tetryzoline can lead to a phenomenon known as tachyphylaxis, characterized by a rapid decrease in the drug's effectiveness. reviewofophthalmology.comnih.gov This is thought to involve a tolerance-related reduction in the alpha-1 adrenergic receptor response, possibly through mechanisms such as sequestration and internalization of the receptors and subsequent downregulation of their surface expression. reviewofophthalmology.comnih.gov This desensitization can, in some cases, lead to a rebound effect, where cessation of the drug results in increased redness or congestion due to vasodilation. reviewofophthalmology.comwikipedia.orgnih.gov

Preclinical and Translational Research on Tetryzoline

In Vitro Pharmacological Studies

In vitro studies provide foundational insights into the molecular and cellular interactions of tetryzoline, contributing to the understanding of its mechanism of action and guiding formulation development.

Receptor Binding Assays and Affinity Profiling

Tetryzoline functions as an alpha-adrenergic receptor agonist, specifically demonstrating selective agonistic activity at alpha-1 adrenergic receptors wikipedia.orgnih.govdrugbank.com. It also exhibits activity at alpha-2 receptors wikipedia.orgdrugbank.com. Receptor binding assays are instrumental in characterizing the affinity and selectivity of a compound for its target receptors. These assays typically involve measuring the binding of a radiolabeled ligand to a receptor source (e.g., cell membranes or purified receptors) in the presence or absence of varying concentrations of the test compound, such as tetryzoline nih.govlabome.com.

The principles of these assays allow for the determination of key parameters like the equilibrium dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the half-maximal inhibitory concentration (IC50) for competitive binding studies nih.govlabome.commerckmillipore.com. By displacing known radioligands from adrenergic receptors, tetryzoline's binding profile and its agonistic nature can be quantified. This profiling confirms its role in stimulating arterioles, leading to vasoconstriction, which is the basis of its decongestant effect drugbank.commims.com.

Cellular Response Studies (e.g., Collagen Synthesis in Fibroblasts)

While extensive research has explored the effects of various compounds and stimuli on cellular responses, such as collagen synthesis in fibroblasts, direct in vitro studies specifically investigating tetryzoline's impact on collagen synthesis in fibroblasts were not prominently identified in the current literature search mdpi.comnih.govjwmr.orgdupuytrens.orgmdpi.com. Studies on fibroblast activity and collagen production are typically relevant in contexts such as wound healing, tissue repair, or fibrotic conditions nih.govjwmr.orgdupuytrens.orgmdpi.com. However, the primary pharmacological action of tetryzoline as a vasoconstrictor does not directly suggest a role in modulating collagen synthesis, and therefore, specific research in this area regarding tetryzoline may be limited.

Evaluation of Drug-Polymer Interactions in Formulation Development

The development of ophthalmic formulations for tetryzoline (often referred to as tetrahydrozoline (B7765393), TZ) has involved significant research into drug-polymer interactions to enhance drug residence time and bioavailability on the ocular surface nih.govresearchgate.netnih.govumw.edu.pl. Conventional eye drops often suffer from low ocular bioavailability due to rapid drainage and tear production nih.govumw.edu.pl. To overcome these limitations, mucoadhesive polymers have been investigated.

Studies have explored the use of various anionic and cationic polymers, including hyaluronic acid (HA), polyacrylic acid (PAA), chitosan (B1678972) (HCS), and gelatin (G), in ternary drug-polymer-polymer systems with tetryzoline hydrochloride nih.gov. These interactions aim to improve mucoadhesion and control drug release. For instance, formulations based on systems like TZ/G/HA and TZ/HCS/HA were prepared and characterized for their in vitro mucoadhesive and release properties nih.gov.

Research findings indicate that the synergistic effect of gelatin with hyaluronic acid and polyacrylic acid can improve the mucoadhesion of formulations nih.gov. Fourier-transformed infrared spectroscopy (FTIR) has been employed to study potential interactions between the drug and polymers, confirming their compatibility and the integrity of the formulation nih.gov.

In Vivo Animal Model Investigations

In vivo animal models are indispensable for evaluating the pharmacodynamic and pharmacokinetic profiles of tetryzoline, providing crucial data that bridges in vitro findings to potential clinical applications.

Pharmacodynamic Profiling in Relevant Animal Models (e.g., Ocular Vasoconstriction)

Pharmacodynamic (PD) studies in animal models are essential for characterizing the physiological effects of tetryzoline. As an α-adrenergic receptor agonist, tetryzoline's primary pharmacodynamic effect is vasoconstriction, particularly in the ocular and nasal mucosa drugbank.commims.commims.com.

In relevant animal models, such as rabbits, the ocular vasoconstrictive effect of tetryzoline has been observed. Studies have shown that tetryzoline induces vasoconstriction by stimulating the arterioles of the conjunctiva, leading to a reduction in redness mims.commims.com. The onset of this vasoconstrictive action typically occurs within a few minutes, and the duration of the effect can range from 4 to 8 hours mims.commims.com.

Further in vivo studies in rabbits have demonstrated the improved residence properties of novel mucoadhesive ophthalmic formulations containing tetryzoline. For example, while tetryzoline from a standard drug solution was undetectable in the conjunctival sac after 3 minutes, certain mucoadhesive formulations, such as TZ/G/20HA, were able to maintain detectable levels of the drug for up to 20 minutes after instillation nih.govresearchgate.net. This prolonged residence time is critical for enhancing therapeutic efficacy by increasing the contact time of the drug with the ocular surface.

Pharmacokinetic Assessments in Animal Models (e.g., Absorption, Distribution, Excretion)

Pharmacokinetic (PK) assessments in animal models provide vital information regarding the absorption, distribution, metabolism, and excretion (ADME) of a compound omicsonline.orgmdpi.commsdvetmanual.com. For tetryzoline, particularly after ocular administration, systemic absorption is generally considered to be low anses.fr.

While detailed animal-specific pharmacokinetic parameters (e.g., Cmax, Tmax, specific tissue distribution) for tetryzoline from comprehensive animal studies were not extensively detailed in the provided search results, general principles of ocular absorption indicate that a significant portion of ophthalmic drops (approximately 95%) can be lost via absorption through the conjunctiva or drainage in tears anses.fr. This suggests that only a small fraction of the topically applied drug reaches systemic circulation.

In a study involving humans, the biological half-life of tetryzoline was approximately 6 hours, with excretion occurring in the urine, at least partially in an unchanged chemical form wikipedia.org. This human data provides an indication of systemic clearance characteristics, but specific animal model data for these parameters were not explicitly found. Pharmacokinetic studies in animals typically involve techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to analyze drug concentrations in body fluids (e.g., blood, urine) and tissues following administration mdpi.com. Such studies in animal models are crucial for understanding the systemic exposure profile and elimination pathways of tetryzoline.

Clinical Research Perspectives on Tetryzoline S Effects

Analysis of Combination Therapies Involving Tetryzoline

Co-administration with Antihistamines (e.g., Antazoline)

The co-administration of Tetryzoline with antihistamines such as Antazoline is a common therapeutic strategy for managing allergic conjunctivitis. wikipedia.orgjournals.co.zasci-hub.seminervamedica.it Tetryzoline acts as a topical vasoconstrictor, reducing ocular redness by constricting conjunctival blood vessels. journals.co.za Antazoline, a first-generation antihistamine, functions as a histamine (B1213489) H1 receptor antagonist, thereby blocking the actions of endogenous histamine, which is a primary mediator of allergic symptoms like itching and irritation. wikipedia.orgjournals.co.zanih.gov

Co-administration with Corticosteroids (e.g., Fluorometholone)

The combination of Tetryzoline with corticosteroids, such as Fluorometholone, has been investigated for its utility in treating inflammatory ocular conditions. Fluorometholone is a synthetic glucocorticoid known for its anti-inflammatory properties, which it exerts by stimulating the production of lipocortins, proteins that regulate the action of prostaglandins (B1171923) and leukotrienes. mims.commims.commedsafe.govt.nz This mechanism inhibits inflammatory responses, including capillary dilation, leukocyte migration, and edema. mims.commims.com

A double-blind controlled clinical trial investigated the efficacy of a fixed combination of Fluorometholone (0.1%) and Tetryzoline (0.25%) (e.g., Efemoline eyedrops) compared to Fluorometholone 0.1% alone in patients with conjunctival irritation and postoperatively after ocular surgeries (cataract, glaucoma, strabismus). nih.gov Both treatments demonstrated effectiveness as inflammation inhibitors. The study revealed the superiority of the combined Fluorometholone/Tetryzoline preparation, showing a significantly quicker improvement in subjective symptoms. nih.gov Furthermore, no tendency toward elevation of intraocular pressure was observed with the combined preparation, and it was reported to be compatible and without side-effects. nih.gov

Another study evaluated the effect of a Fluorometholone/Tetrahydrozoline (B7765393) fixed combination on conjunctival autograft morphology after primary pterygium excision. Patients were randomized into groups receiving Fluorometholone/Tetrahydrozoline, Fluorometholone alone, or Dexamethasone. nih.gov The results indicated that the mean graft thickness and conjunctival hyperemia score were significantly lower in the Fluorometholone/Tetrahydrozoline group compared to the Fluorometholone and Dexamethasone groups at two weeks and one month post-surgery. nih.gov This suggests that the fixed combination may be beneficial in reducing graft edema and improving cosmetic appearance after pterygium excision. nih.gov

Table 1: Comparative Efficacy of Fluorometholone/Tetryzoline Fixed Combination Post-Pterygium Excision

Outcome MeasureTime PointFluorometholone/Tetryzoline vs. Fluorometholone (P-value)Fluorometholone/Tetryzoline vs. Dexamethasone (P-value)
Mean Graft Thickness2 Weeks0.0020.012
Mean Graft Thickness1 Month0.0030.013
Conjunctival Hyperemia Score2 Weeks0.0000.000
Conjunctival Hyperemia Score1 Month0.0390.040

Note: Lower P-values indicate a statistically significant difference, suggesting superiority of the Fluorometholone/Tetryzoline combination for these outcomes at the specified time points. nih.gov

Mechanisms of Sustained Use Effects and Rebound Phenomena

Prolonged or frequent use of Tetryzoline, an alpha-1 adrenergic receptor agonist, is associated with specific adverse phenomena, including tachyphylaxis (tolerance or loss of effectiveness) and rebound hyperemia or congestion. wikipedia.orgpatsnap.comjournalsmededu.plseafarma.nlnih.govreviewofophthalmology.comtearfilm.orgresearchgate.netmedscape.comresearchgate.netontosight.ainih.gov These effects represent the body's compensatory responses to persistent vasoconstriction induced by the drug. patsnap.com

Pathophysiology of Rebound Hyperemia and Congestion

Rebound hyperemia, or rebound congestion, is a condition where symptoms of redness or congestion return and may even worsen upon discontinuation of the vasoconstrictor, often becoming more severe than the initial presentation. wikipedia.orgpatsnap.comseafarma.nlreviewofophthalmology.commedscape.comontosight.ai This phenomenon is a direct consequence of the prolonged vasoconstriction induced by Tetryzoline. patsnap.comjournalsmededu.pl

The mechanism involves the constriction of arterioles caused by alpha-1 or mixed alpha-1/alpha-2 adrenergic agonists. journalsmededu.pl This sustained constriction can reduce oxygen availability to the surrounding tissues, leading to localized ischemia and hypoxia. journalsmededu.pl In response to these hypoxic conditions, the body initiates compensatory mechanisms, triggering the release of endogenous vasodilators. patsnap.comjournalsmededu.pl When the exogenous vasoconstrictive effect of Tetryzoline wears off or is discontinued, these compensatory vasodilatory mechanisms become unopposed, resulting in an exaggerated vasodilation and increased blood flow, manifesting as rebound hyperemia. patsnap.comjournalsmededu.plreviewofophthalmology.comontosight.ai This can lead to chronic redness, swelling, and rhinitis in affected areas. wikipedia.org

Investigations into Drug Tolerance Mechanisms

Investigations into drug tolerance mechanisms, specifically tachyphylaxis, associated with Tetryzoline use point to changes in alpha-adrenergic receptor populations. Tachyphylaxis is characterized by a rapid decrease in the drug's response following initial administration, distinct from tolerance which occurs with chronic use. reviewofophthalmology.com However, for Tetryzoline, prolonged or frequent use can lead to both tolerance and tachyphylaxis, where its vasoconstrictive effects eventually diminish or cease. wikipedia.orgseafarma.nlnih.govtearfilm.org

The primary mechanism proposed for this tolerance-related reduction in efficacy is a decrease in the alpha-1 adrenergic receptor response. nih.govresearchgate.net This can occur through several cellular processes:

Receptor Sequestration and Internalization: A rapid mechanism of desensitization to acute hyperstimulation, where receptors are temporarily removed from the cell surface and internalized into the cell. nih.govreviewofophthalmology.com

Receptor Downregulation: A more adaptive response to chronic exposure to agonists, involving a reduction in the total number or density of alpha-1 adrenergic receptors available on the cell surface. nih.govreviewofophthalmology.comtearfilm.orgreviewofophthalmology.com

Studies have clearly associated the use of Tetryzoline with tachyphylaxis. reviewofophthalmology.comtearfilm.org This reduction in receptor density and efficacy means that higher concentrations or more frequent applications of the drug are required to achieve the same vasoconstrictive effect, contributing to the cycle of overuse and the subsequent rebound phenomenon. reviewofophthalmology.com

Toxicological Research and Safety Profile of Tetryzoline

Mechanisms of Systemic Toxicity Following Accidental Ingestion

The systemic toxicity of tetryzoline primarily stems from its action as an alpha-adrenergic receptor agonist, affecting both alpha-1 and alpha-2 receptors wikipedia.orgnih.gov. Upon oral ingestion, tetryzoline rapidly crosses the blood-brain barrier drugbank.comnih.govspringermedizin.de. Its toxic effects are mediated by its direct activity on peripheral alpha-1 adrenoreceptors and, more significantly, by activating presynaptic alpha-2 adrenoreceptors nih.govresearchgate.net. This activation leads to a decrease in central and peripheral sympathetic output, potentially increasing vagal activity or activating specific imidazoline (B1206853) receptors in the medulla nih.govmdedge.comnih.govresearchgate.net. This central action results in profound inhibition of sympathetic vasomotor centers and a reduction in peripheral vascular tone springermedizin.denih.gov.

Cardiovascular System Manifestations (Bradycardia, Hypotension, Hypertension)

Accidental ingestion of tetryzoline frequently manifests with significant cardiovascular effects. Bradycardia (slow heart rate) and hypotension (low blood pressure) are among the most commonly reported signs of toxicity mdedge.comspringermedizin.denih.govresearchgate.netnih.govresearchgate.net. While initial, transient hypertension can occur due to peripheral alpha-1 adrenoreceptor stimulation, this is often followed by more conventional antihypertensive effects nih.gov. Rebound hypotension has also been observed drugbank.com. In severe cases, these cardiovascular disturbances can progress to circulatory shock wikipedia.org. The effects on the cardiovascular system can be prolonged, with reported cases of bradycardia and hypotension persisting for up to 36 hours after ingestion drugbank.comresearchgate.netnih.gov. More severe cardiac manifestations, including first-degree, second-degree, and complete atrioventricular block, as well as QT prolongation, have also been documented nih.govnih.gov.

Cardiovascular ManifestationReported OccurrenceMechanism/Notes
BradycardiaMost common springermedizin.denih.govnih.govActivation of central alpha-2 receptors, decreased sympathetic output, increased vagal activity nih.govmdedge.comnih.govresearchgate.net
HypotensionMost common springermedizin.denih.govnih.govActivation of central alpha-2 receptors, decreased sympathetic output, reduced peripheral vascular tone nih.govmdedge.comnih.govresearchgate.net
Transient HypertensionNot uncommon, initial phase nih.govDirect activity on peripheral alpha-1 adrenoreceptors nih.gov
Rebound HypotensionObserved drugbank.comFollowing initial hypertensive phase drugbank.com
Circulatory ShockIn serious cases wikipedia.orgResult of severe bradycardia and hypotension wikipedia.org
Heart Block (1st, 2nd, Complete AV block)Reported in severe cases nih.govnih.govAssociated with central alpha-adrenergic agonist activity nih.gov
QT ProlongationReported in severe cases nih.govAssociated with central alpha-adrenergic agonist activity nih.gov

Central Nervous System Depression and Altered Mental Status

Central nervous system (CNS) depression is a hallmark of tetryzoline toxicity following ingestion drugs.commdedge.commountsinai.orgspringermedizin.denih.gov. Patients commonly present with altered mental status, ranging from drowsiness and lethargy to profound sedation, stupor, and coma wikipedia.orgdrugbank.comdrugs.commountsinai.orgdoi.org. This occurs because tetryzoline readily crosses the blood-brain barrier and acts on central alpha-2 adrenoceptors and imidazoline receptors, leading to a reduction in central sympathetic outflow drugbank.comnih.govspringermedizin.denih.gov. Other CNS effects reported include ataxia, hyporeflexia, and headaches wikipedia.orgdrugs.commountsinai.orgspringermedizin.denih.govmims.com. In some instances, seizure activity or convulsion-like episodes have also been reported wikipedia.orgmountsinai.orgnih.gov.

Respiratory Effects (Respiratory Depression, Cheyne-Stokes Respirations)

Respiratory compromise is a notable manifestation of tetryzoline overdose. Respiratory depression is a reported symptom, which can lead to difficulty breathing or, in severe cases, apnea (B1277953) wikipedia.orgdrugs.commdedge.commountsinai.orgspringermedizin.denih.govnih.govnih.gov. Cheyne-Stokes respirations, an abnormal pattern of breathing characterized by progressively deeper and sometimes faster breathing, followed by a gradual decrease that results in a temporary stop in breathing (apnea), have been observed, particularly in younger individuals springermedizin.deresearchgate.netnih.gov.

Other Systemic Effects (Hypothermia, Miosis, Vomiting, Convulsions)

Beyond the cardiovascular and central nervous system effects, other systemic manifestations of tetryzoline toxicity include:

Hypothermia: A reduction in body temperature is a frequently reported sign wikipedia.orgdrugs.commountsinai.orgspringermedizin.denih.govnih.govmdpi.com.

Miosis: Constriction of the pupils is a common finding wikipedia.orgdrugs.commdedge.commountsinai.orgspringermedizin.denih.govnih.gov.

Vomiting and Nausea: Gastrointestinal symptoms such as vomiting and nausea are also reported following ingestion wikipedia.orgdrugs.commountsinai.orgnih.gov.

Convulsions: Seizures or convulsion-like episodes have been documented in cases of tetryzoline poisoning wikipedia.orgmountsinai.orgnih.gov.

Other Symptoms: Additional reported symptoms include weakness, sweating, tremors, irritability, and dry mouth wikipedia.orgdrugs.commountsinai.orgspringermedizin.demims.com. Hypoglycemia was noted in one pediatric case of tetryzoline ingestion, attributed to poor oral intake and a blunted central sympathetic response nih.govmdpi.com.

Preclinical Toxicology Research on Tetryzoline Safety Endpoints

Preclinical toxicology research is crucial for understanding the safety profile of pharmaceutical compounds. These studies typically assess various endpoints, including genotoxicity, carcinogenicity, teratogenicity, and reproduction toxicity.

Forensic and Non Medical Research Applications of Tetryzoline Analysis

Characterization of Tetryzoline in Drug-Facilitated Assault and Homicide Cases

Tetryzoline has been implicated in cases of drug-facilitated sexual assault (DFSA) and homicide due to its sedative properties when ingested orally. nih.govdrugbank.comresearchgate.netspringermedizin.de Oral ingestion of tetryzoline can rapidly absorb through the gastrointestinal tract and cross the blood-brain barrier, leading to effects such as hypotension, bradycardia, sedation, and hypnosis, which can incapacitate a victim. nih.govdrugbank.com

Several documented cases highlight the use of tetryzoline in criminal contexts. For instance, there have been reports of individuals using eye drops containing tetryzoline to incapacitate victims in drug-facilitated sexual assaults. nih.govdrugbank.comresearchgate.netspringermedizin.dedntb.gov.uadrugbank.comaafs.orgnih.govresearchgate.netnih.gov In some instances, it has been mixed with alcoholic beverages, further exacerbating its central nervous system depressant effects. researchgate.netdrugbank.comnih.gov

In homicide cases, tetryzoline has been identified as the causative agent. Notable examples include a 2018 case in South Carolina where a woman was charged with murdering her husband by administering eye drops containing tetryzoline in his drinking water, with an autopsy revealing a high concentration of the compound in his system. wikipedia.orgquora.com Another case in Wisconsin in 2018 involved a caregiver convicted of first-degree murder after a woman died with fatal levels of tetrahydrozoline (B7765393) in her system, allegedly from a water bottle laced with the substance. wikipedia.orgcbs58.comcourttv.comsky.com In 2019, a North Carolina paramedic was accused of causing his wife's death using tetryzoline eye drops, with blood samples showing concentrations significantly higher than therapeutic levels. wikipedia.org

Methodologies for Detecting Tetryzoline in Toxicology Screens for Misuse

Forensic toxicologists employ various analytical techniques to detect tetryzoline in biological samples, which is critical for identifying its misuse. Gas chromatography-mass spectrometry (GC-MS) is a commonly utilized method for both qualitative identification and quantitative analysis of tetryzoline in blood and urine samples. thecarlsoncompany.netmethodist.eduresearchgate.netnih.govliberty.edu Solid phase extraction (SPE) is often used for sample preparation to isolate the drug from urine before GC-MS analysis. liberty.edu

Studies have established baseline therapeutic serum and urine concentrations of tetryzoline following ocular administration. For instance, after therapeutic ocular use of 0.05% tetryzoline eye drops, serum concentrations can range from 0.068 to 0.380 ng/mL, and urine concentrations from 13 to 210 ng/mL within a 24-hour window. nih.govtandfonline.comwikipedia.org Concentrations significantly exceeding these ranges in blood or urine can indicate non-medicinal use, poisoning, or overdose. tandfonline.comwikipedia.orgresearchgate.netresearchgate.net

Table 1: Therapeutic and Toxic Concentrations of Tetryzoline in Biological Samples

Sample TypeTherapeutic Concentration Range (Ocular Use)Indicative of Misuse/Poisoning
Serum0.068 - 0.380 ng/mL nih.govtandfonline.com> 0.380 ng/mL tandfonline.comwikipedia.orgresearchgate.netresearchgate.net
Urine13 - 210 ng/mL nih.govtandfonline.comwikipedia.org> 210 ng/mL tandfonline.comwikipedia.orgresearchgate.netresearchgate.net

Note: These values are approximate and can vary based on individual factors and specific case circumstances. Higher concentrations, particularly when compared to therapeutic ranges, suggest non-medicinal use or poisoning.

Interference with Routine Drug Tests (e.g., Benzodiazepine Screens)

Tetryzoline has been noted for its potential to interfere with routine drug tests, specifically by producing false negative results for benzodiazepines in urine drug tests. researchgate.netspringermedizin.demdpi.com This characteristic makes it a particularly insidious agent in drug-facilitated crimes, as its presence might be overlooked if only standard drug panels are employed. researchgate.net The mechanism behind this interference is not explicitly detailed in the provided search results, but its impact on forensic toxicology is significant, necessitating targeted testing for imidazoline (B1206853) derivatives when misuse is suspected.

Research into Intentional Self-Harm and Misuse Scenarios

Research indicates that tetryzoline is involved in intentional self-harm and various misuse scenarios beyond drug-facilitated crimes. Accidental ingestion, particularly in children, is a common occurrence, leading to significant toxicity. nih.govdrugbank.commdpi.comnih.govresearchgate.netmdedge.comdrugs.com However, cases of intentional ingestion for self-harm or other non-medical purposes are also reported in adults. springermedizin.demdpi.comresearchgate.netdovemed.comnih.gov

Misuse scenarios include intentional poisoning, attempted murder, and suicide attempts. springermedizin.decbs58.commdpi.comresearchgate.netnih.gov For example, a 76-year-old man attempted suicide by ingesting 120 mL of 0.05% tetrahydrozoline, leading to severe cardiovascular effects. researchgate.netnih.gov Some instances of misuse have been driven by the misconception that ingesting eye drops causes only gastrointestinal upset, when in reality, it can lead to severe systemic effects. quora.comnih.gov

Gaps in Understanding the Pharmacokinetics and Pharmacodynamics of Non-Therapeutic Ingestion

Despite its increasing involvement in forensic cases, there are significant gaps in the understanding of tetryzoline's pharmacokinetics (PK) and pharmacodynamics (PD) specifically concerning non-therapeutic ingestion. While it is known that oral ingestion leads to rapid absorption and systemic effects, detailed studies on the absorption, distribution, metabolism, and excretion (ADME) profile following large oral doses are limited. nih.govdrugbank.commethodist.edutandfonline.commdpi.comnafdac.gov.ng

Current pharmacokinetic data primarily stem from therapeutic ocular administration studies, which show a mean serum half-life of approximately 6 hours and detection in urine up to 24 hours post-administration. nih.govtandfonline.comwikipedia.org However, the PK/PD of toxic oral doses, especially in diverse age groups, remains underexplored. springermedizin.deresearchgate.net There is a recognized need for more quantitative studies addressing tetryzoline levels post-ingestion and how it interacts with the human body, is metabolized, and produces specific symptoms at toxic concentrations. methodist.edu A lack of comprehensive data on toxic concentrations and an effective antidote further highlight these research gaps. springermedizin.dewikipedia.orgresearchgate.net

Table 2: Key Pharmacokinetic Parameters of Tetryzoline (Therapeutic Ocular Administration)

ParameterValueSource
Oral AbsorptionRapidly absorbed from GI tract nih.govdrugbank.com nih.govdrugbank.com
Blood-Brain BarrierCan cross nih.govdrugbank.com nih.govdrugbank.com
Serum Cmax (0.05% ocular)0.068 - 0.380 ng/mL nih.govdrugbank.comtandfonline.com nih.govdrugbank.comtandfonline.com
Serum Half-lifeApproximately 6 hours drugbank.comtandfonline.comwikipedia.org drugbank.comtandfonline.comwikipedia.org
Urine DetectionUp to 24 hours post-administration nih.govdrugbank.comtandfonline.comwikipedia.org nih.govdrugbank.comtandfonline.comwikipedia.org
MetabolismNo specific information available drugbank.com drugbank.com
Protein BindingNo information available drugbank.com drugbank.com
Volume of DistributionNo information available drugbank.com drugbank.com

Note: Data for non-therapeutic (oral ingestion) pharmacokinetics are largely extrapolated or derived from case reports, indicating a significant research gap.

Advanced Analytical Methodologies for Tetryzoline Research

Spectrophotometric Approaches for Tetryzoline Determination

UV Spectrophotometry (e.g., Ratio Subtraction Methods)

UV spectrophotometry remains a fundamental and officially recognized pharmacopeial method for Tetryzoline determination wikipedia.orgatamankimya.com. Recent advancements have focused on "smart" UV spectrophotometric methods, such as the Ratio Subtraction Method (RSM) and Extended Ratio Subtraction Method (EXRSM), particularly useful for analyzing Tetryzoline in combination with other drugs like Antazoline HCl without prior separation indiamart.comthegoodscentscompany.comfishersci.caamericanelements.com.

In the Ratio Subtraction Method (RSM) for Tetryzoline (TZ), the zero-order absorption spectrum of a laboratory-prepared mixture is divided by the absorption spectrum of a standard concentration of the interfering component (e.g., Antazoline HCl). A constant value, representing the plateau region, is then subtracted from the resulting ratio spectrum. Finally, multiplying the obtained ratio spectrum by the divisor's spectrum yields the zero-order spectrum of Tetryzoline, allowing for its quantification fishersci.caamericanelements.com. This approach effectively resolves spectral overlap, which is a common challenge in multicomponent analysis fishersci.ca.

The linear calibration curves for Tetryzoline using these methods typically span a concentration range suitable for pharmaceutical analysis. For instance, in one study, the linear range for Tetryzoline was found to be 5.0 to 45.0 µg/mL indiamart.comfishersci.caamericanelements.com. These methods have demonstrated satisfactory repeatability, accuracy, and intermediate precision, aligning with ICH requirements, making them competitive alternatives to chromatographic techniques in quality control laboratories indiamart.comamericanelements.com.

Table 1: Typical Linear Ranges for Tetryzoline Determination by UV Spectrophotometry

MethodAnalyteLinear Concentration Range (µg/mL)Reference
Ratio Subtraction Method (RSM)Tetryzoline5.0 – 45.0 indiamart.comfishersci.caamericanelements.com

Colorimetric Methods

Colorimetric methods have been reported for the determination of Tetryzoline americanelements.com. However, these traditional colorimetric approaches are generally considered tedious and less sensitive compared to modern analytical techniques like spectrophotometry and chromatography for routine analysis wikipedia.org. Specific detailed protocols for Tetryzoline's colorimetric determination were not extensively found in recent literature, suggesting a shift towards more advanced and sensitive methodologies.

Electrochemical and Potentiometric Sensing Technologies

Electrochemical and potentiometric sensing technologies offer cost-effective, rapid, and sensitive alternatives for Tetryzoline analysis, particularly beneficial for real-time monitoring and detection in various matrices.

Membrane Selective Electrodes (e.g., PVC Matrix Sensors)

Membrane selective electrodes (MSEs) have been developed for the specific determination of Tetryzoline Hydrochloride (TZH) in pure form, pharmaceutical preparations, and biological fluids wikipedia.orgwikipedia.org. These sensors typically involve the construction of water-insoluble ion-association complexes embedded within a plasticized polyvinyl chloride (PVC) matrix wikipedia.orgfishersci.fiwikipedia.org.

Key ion exchangers employed in these sensors include TZH-tetraphenyl borate (B1201080) (TZH-TPB), TZH-phosphomolybdic acid (TZH-PMA), and TZH-phosphotungstic acid (TZH-PTA) wikipedia.org. Plasticizers such as dibutyl phthalate (B1215562) (DBP) or dioctylphthalate (DOP) are commonly used to optimize membrane flexibility and permeability wikipedia.orgwikipedia.org. The performance characteristics of these sensors are evaluated according to IUPAC recommendations, often exhibiting Nernstian responses over specific concentration and pH ranges wikipedia.orgwikipedia.org. For instance, a TZH-TPB sensor utilizing DBP as a plasticizer demonstrated a linear response from 10⁻⁶ to 10⁻² mol/L with a Nernstian slope of 56.8 mV/decade at 25 °C, effective within a pH range of 5–9 wikipedia.org.

More recently, solid-contact ion-selective electrodes (SC-ISEs) have emerged, integrating molecular recognition elements like calix wikipedia.orgarene and (2-hydroxypropyl)-β-cyclodextrin, along with multi-walled carbon nanotubes (CNTs) as solid transducer materials wikipedia.org. These solid-contact sensors offer advantages in terms of durability, ease of handling, and adaptability for industrial applications, while maintaining comparable sensitivity to liquid-contact sensors wikipedia.org. One such optimized sensor achieved a linearity range of 1 × 10⁻⁷ to 1 × 10⁻² M and a low limit of detection (LOD) of 1 × 10⁻⁸ M at pH 6, successfully applied for Tetryzoline determination in eye preparations and rabbit tears wikipedia.org.

Table 2: Performance Characteristics of Tetryzoline Membrane Selective Electrodes

Sensor TypeIon ExchangerPlasticizerLinear Range (mol/L)Nernstian Slope (mV/decade)pH RangeReference
Plasticized PVC Membrane ElectrodeTZH-TPBDBP10⁻⁶ – 10⁻²56.85–9 wikipedia.org
Solid-Contact ISECalix wikipedia.orgarene / (2-hydroxypropyl)-β-cyclodextrinN/A (CNT transducer)10⁻⁷ – 10⁻²N/A6 wikipedia.org

Voltammetric Sensors (e.g., Modified Screen-Printed Electrodes)

Voltammetric sensors, particularly those based on modified screen-printed electrodes (SPEs), represent a significant advancement in the electroanalytical determination of Tetryzoline. Novel disposable screen-printed carbon electrodes (SPCEs) modified with copper oxide/zeolite nanostructures (CuONPs/ZY) have been developed for the eco-friendly and selective differential pulse voltammetric quantification of Tetryzoline (THZ) wikipedia.orgatamankimya.comfishersci.nofishersci.sealfa-chemistry.comumweltprobenbank.de.

These modified electrodes exhibit enhanced performance due to the synergistic electrocatalytic activity of the CuONPs/ZY composites, which significantly improves the electrooxidation of THZ wikipedia.orgatamankimya.comfishersci.seumweltprobenbank.de. Tetryzoline typically shows an irreversible anodic oxidation peak at approximately 0.960 V in Britton–Robinson (BR) buffer at pH 9.0, following a diffusion-controlled reaction mechanism wikipedia.orgatamankimya.comfishersci.nofishersci.se. The integration of nanomaterials leads to improved peak currents compared to bare or solely modified electrodes wikipedia.org.

These sensors have demonstrated wide linear calibration curves, ranging from 0.24 to 57.2 µg/mL, with a low limit of detection (LOD) of 0.0799 µg/mL atamankimya.comfishersci.nofishersci.seumweltprobenbank.de. Crucially, these voltammetric sensors can successfully assay Tetryzoline even in the presence of various excipients, degradation products, and other co-formulated drugs like chloramphenicol, highlighting their high sensitivity and selectivity wikipedia.orgatamankimya.comfishersci.sealfa-chemistry.comumweltprobenbank.de. They also offer advantages in terms of reproducibility of fabrication and measurement, along with prolonged shelf lifetime, positioning them as reliable and eco-friendly analytical tools for quality control and therapeutic monitoring atamankimya.comfishersci.sealfa-chemistry.comumweltprobenbank.de.

Table 3: Performance of Nanomaterial-Integrated Voltammetric Sensors for Tetryzoline

Sensor TypeModifierOxidation Potential (V vs. Ref)pHLinear Range (µg/mL)LOD (µg/mL)Reference
Screen-Printed Carbon Electrode (SPCE)Copper Oxide/Zeolite Nanostructures (CuONPs/ZY)0.9609.00.24 – 57.20.0799 atamankimya.comfishersci.nofishersci.seumweltprobenbank.de

Nanomaterial Integration in Sensing (e.g., Copper Oxide Nanoparticles/Zeolite)

The integration of nanomaterials like copper oxide nanoparticles (CuONPs) and zeolite nanostructures (ZY) significantly enhances the performance of electrochemical sensors for Tetryzoline detection wikipedia.orgatamankimya.comfishersci.seumweltprobenbank.de. Nanoparticles are particularly advantageous in electrochemical sensing due to their unique properties, including a larger surface area and enhanced electrochemical performance compared to bulk materials thegoodscentscompany.com. This leads to improved reproducibility, sensitivity, and lower limits of detection for the sensors thegoodscentscompany.com.

In the context of Tetryzoline sensing, CuONPs/ZY composites provide a synergistic electrocatalytic effect, boosting the electrode's efficiency for Tetryzoline electrooxidation wikipedia.orgatamankimya.comfishersci.seumweltprobenbank.de. The incorporation of these nanomaterials into screen-printed electrodes creates a robust and sensitive platform, enabling accurate quantification even in challenging matrices containing interfering substances wikipedia.orgatamankimya.comfishersci.sealfa-chemistry.comumweltprobenbank.de. The enhanced electroactive surface area provided by the nanocomposites is a key factor contributing to the improved current responses observed umweltprobenbank.de.

Computational Chemistry and Molecular Modeling in Tetryzoline Research

Computational chemistry and molecular modeling play an increasingly vital role in Tetryzoline research, providing molecular-level insights into its behavior, interactions, and reaction mechanisms. These techniques complement experimental studies by predicting properties, optimizing compounds, and understanding complex molecular interactions atamankimya.comnih.govnih.gov.

In voltammetric studies of Tetryzoline, molecular orbital calculations have been employed to elucidate its oxidation mechanism atamankimya.comfishersci.nofishersci.se. These calculations postulate that the oxidation of Tetryzoline molecules occurs through a nitrogen atom within its five-membered ring, involving the participation of two electrons and two protons in the electrode reaction atamankimya.comfishersci.nofishersci.se. This computational insight is crucial for understanding the electrochemical behavior of the compound and for designing more efficient electrochemical sensors.

Beyond electrochemical mechanisms, computational techniques have been instrumental in studying the interactions of Tetryzoline with other molecules. For instance, molecular modeling has been used to investigate the recognition power and affinity patterns of various cyclodextrins (CDs) towards Tetryzoline enantiomers mdpi.com. These studies delve into the dynamics of diastereomeric associate formation, calculating binding energies and profiling noncovalent interactions that contribute to the stability of Tetryzoline-cyclodextrin complexes mdpi.com. Observed correlations between experimentally determined complex structures and computed stabilities, as well as between computed stabilities and enantiomer migration order in capillary electrophoresis, underscore the predictive power of these computational approaches mdpi.com.

Computational chemistry encompasses a range of methods, including quantum mechanics (QM) and molecular mechanics (MM), which provide detailed insights into electronic structure and molecular properties atamankimya.comnih.gov. Techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationships (QSAR) are utilized to predict drug-target interactions, optimize lead compounds, and assess drug-target affinities atamankimya.com. Multi-scale modeling approaches further integrate different computational methods to study biological systems across various scales, offering a comprehensive understanding of molecular interactions atamankimya.com.

Molecular Orbital Calculations for Reaction Mechanisms

Molecular orbital (MO) calculations are extensively employed to elucidate the reaction mechanisms involving Tetryzoline. These computational techniques, often rooted in density functional theory (DFT), allow researchers to model electron distribution and energy changes during chemical processes. For instance, MO calculations have been instrumental in postulating the tentative oxidation mechanism of Tetryzoline molecules. This mechanism suggests that the oxidation occurs through the nitrogen atom within its five-membered ring, involving the participation of two electrons and protons in the electrode reaction researchgate.netnih.govacs.orgnih.govacs.orgacs.org.

Furthermore, theoretical time-dependent density functional calculations have been utilized to compare experimental absorption spectra of intermediates formed during the reactions of imidazoline (B1206853) derivatives, including Tetryzoline, with sulfate (B86663) radicals. These calculations explicitly account for bulk solvent effects, providing a more accurate representation of the reaction environment conicet.gov.ar. Studies have also explored the kinetic and mechanistic aspects of Tetryzoline's photo-oxidation, highlighting the involvement of reactive oxygen species (ROS) such such as singlet oxygen (O2(1Δg)), superoxide (B77818) radical (O2•−), hydroxyl radical (HO•), and hydrogen peroxide (H2O2). Specifically, the hydroxyl radical (HO•) has been unambiguously identified as an oxidative agent for Tetryzoline nih.gov.

Structural Parameter and Bipolar Moment Analyses

The structural parameters and bipolar moments (dipole moments) of Tetryzoline are critical for understanding its physical and chemical properties, including its interactions with other molecules and its solubility characteristics. Computational studies, particularly ab initio methods like Hartree-Fock with basis sets such as 6-31G*, have been applied to analyze these properties for Tetryzoline and its derivatives, often in the context of nano-carriers like fullerenes civilica.comijnc.irijnc.ircivilica.com.

Research on Tetryzoline interacting with fullerene (C60) and its halogen derivatives (C60-Tetryzoline-C69-X, where X = F, Cl, Br) has yielded specific insights into how structural modifications affect electronic properties. For instance, calculations have shown that the energy levels of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), exhibit the lowest values in the R-F complex (Tetryzoline-fullerene with fluorine substitution) civilica.comijnc.ircivilica.com. Additionally, the C69-F bond within these complexes has been identified as the shortest and strongest among the C69-X bonds ijnc.ircivilica.com.

The analysis of bipolar moments reveals a clear trend among these halogen-substituted complexes: the dipole moment decreases as the halogen becomes heavier, following the order R-F > R-Cl > R-Br civilica.comijnc.ircivilica.com. A higher dipole moment generally correlates with better solubility in polar solvents, such as water, and can also enhance the conductivity and reactivity of compounds iau.ir. Computational findings indicate that the binding of drugs, including Tetryzoline, to fullerene surfaces can lead to a significant increase in their dipole moment, thereby improving their solubility in polar solvents iau.ir.

Table 1: Comparative Computational Findings for Tetryzoline-Fullerene Complexes

PropertyR-F (Tetryzoline-Fullerene-Fluorine)R-Cl (Tetryzoline-Fullerene-Chlorine)R-Br (Tetryzoline-Fullerene-Bromine)
HOMO & LUMO Energy Levels Lowest values civilica.comijnc.ircivilica.comHigher than R-F civilica.comijnc.ircivilica.comHigher than R-Cl civilica.comijnc.ircivilica.com
C69-X Bond Characteristics Shortest and Strongest ijnc.ircivilica.comLonger and Weaker than R-F ijnc.ircivilica.comLongest and Weakest ijnc.ircivilica.com
Dipole Moment Trend Highest civilica.comijnc.ircivilica.comIntermediate civilica.comijnc.ircivilica.comLowest civilica.comijnc.ircivilica.com

Future Directions and Emerging Research Avenues for Tetryzoline

Deepening Understanding of Tetryzoline's Molecular and Receptor Specificity

Tetryzoline's pharmacological action stems from its agonistic activity at alpha-adrenergic receptors, predominantly the alpha-1 subtype, though it also exhibits activity at alpha-2 receptors. drugbank.comnih.govnih.govnih.gov The vasoconstrictive effect, which reduces redness and swelling, is largely attributed to its stimulation of arterioles within the conjunctiva. mims.commims.com

Future research aims to meticulously elucidate the precise molecular mechanisms governing tetryzoline's interaction with these receptors. This includes detailed investigations into its binding profiles and the subsequent cellular signaling pathways activated. A deeper understanding of the differential effects of alpha-1 and alpha-2 adrenergic receptor agonism on vascular tone, particularly whether they constrict arterioles or venules, could inform the development of next-generation decongestants with improved efficacy and reduced propensity for adverse effects like rebound hyperemia. researchgate.net Furthermore, studies focusing on receptor sequestration and down-regulation mechanisms are crucial to comprehend the adaptive responses of cells to chronic tetryzoline exposure, which contribute to phenomena such as tachyphylaxis (reduced drug efficacy over time) and rebound effects. reviewofophthalmology.com

Investigations into Unexplored Therapeutic Targets and Potential Applications

Beyond its conventional use as a decongestant, emerging research avenues are exploring other potential therapeutic applications for tetryzoline. Current applications are limited to ocular and nasal decongestion. drugbank.comnih.govwikipedia.org

One notable area of investigation involves the compound's influence on cellular processes. For instance, studies have indicated that tetryzoline can induce the synthesis of collagen types I and III in primary human gingival fibroblasts. medchemexpress.commedchemexpress.com This finding suggests a potential role in tissue remodeling or repair processes, opening avenues for research into dermatological or wound healing applications, although these are currently unexplored for clinical use. The broader class of alpha-adrenergic agonists is also a subject of research for various conditions, indicating a general direction for exploring new therapeutic targets for compounds with similar mechanisms. nih.gov Opportunities exist for the development of targeted therapies that leverage specific aspects of tetryzoline's molecular activity. wiseguyreports.com

Development of Novel Formulations for Enhanced Efficacy and Reduced Systemic Exposure

A significant focus in tetryzoline research is the development of advanced drug delivery systems designed to enhance local efficacy while minimizing systemic absorption. Traditional eye drop formulations often suffer from poor residence time on the ocular surface and low bioavailability. researchgate.netresearchgate.netsci-hub.se

Novel approaches include:

In situ gels: These formulations are liquid at room temperature but transform into a gel upon contact with the physiological conditions of the eye, prolonging drug residence time. Studies have demonstrated that in situ gels loaded with tetryzoline can provide sustained release of the drug for up to 24 hours and are non-irritant. researchgate.netnih.govdntb.gov.ua

Nanoparticles and Microemulsions: These technologies aim to improve drug penetration and bioavailability by encapsulating tetryzoline in nanoscale carriers. Nanostructured lipid carriers, for example, have shown promise in increasing ocular bioavailability and reducing systemic drug absorption. researchgate.net

Prodrugs: Research into prodrug formulations could lead to improved ocular penetration and targeted delivery, where the inactive prodrug is converted into the active tetryzoline form once it reaches the desired site. retinalphysician.com

These advanced formulations offer the potential for improved therapeutic outcomes by ensuring a more consistent and prolonged presence of the drug at the target site, thereby potentially reducing the frequency of administration and mitigating systemic side effects.

Refining Analytical and Detection Methodologies for Biological Matrices

Accurate and sensitive analytical methods are critical for pharmacokinetic studies, forensic investigations, and monitoring the appropriate use of tetryzoline. Existing methodologies for detecting and quantifying tetryzoline in pharmaceutical preparations and biological samples include UV spectrophotometry, nonaqueous potentiometric titration, High-Performance Liquid Chromatography (HPLC) with various columns and mobile phases, High-Performance Thin-Layer Chromatography (HPTLC) densitometric methods, and capillary electrophoresis. acs.orgnih.govjfda-online.commdpi.commethodist.eduresearchgate.net

Recent advancements are increasingly focusing on electrochemical sensors due to their advantages in terms of simplicity, speed, and cost-effectiveness. acs.orgnih.gov Novel voltammetric sensors, particularly those integrated with copper oxide nanoparticle/zeolite platforms, have been developed for the selective determination of tetryzoline in eye drop samples and biological fluids. These new sensors demonstrate high sensitivity and selectivity, offering a reliable approach for monitoring tetryzoline residues. acs.orgnih.govresearchgate.net Gas Chromatography/Mass Spectrometry (GC/MS) remains a vital tool for detecting and quantifying tetryzoline in biological matrices such as urine and blood, especially in forensic toxicology cases. medchemexpress.commethodist.eduresearchgate.netliberty.edu Ongoing research aims to determine the detectability of tetryzoline over extended periods following administration, which is crucial for forensic applications and understanding non-medicinal use. liberty.edu

Table 1: Overview of Analytical and Detection Methodologies for Tetryzoline

MethodologyPrincipleKey AdvantagesApplications
UV SpectrophotometryMeasures absorbance of UV light at specific wavelengthsSimple, relatively quickQuantitative analysis in formulations methodist.edu
Nonaqueous Potentiometric TitrationMeasures potential difference to determine concentrationEstablished pharmacopeial method acs.orgQuantitative analysis in formulations acs.org
High-Performance Liquid Chromatography (HPLC)Separates compounds based on differential partitioning between phasesHigh sensitivity and accuracy, versatile jfda-online.commdpi.comresearchgate.netQuantitative analysis in formulations and biological samples jfda-online.commdpi.comresearchgate.net
High-Performance Thin-Layer Chromatography (HPTLC)Planar chromatography for separation and quantificationEfficient for screening mdpi.comDetermination of active substances mdpi.com
Capillary ElectrophoresisSeparates compounds based on electrophoretic mobilityHigh resolution acs.orgAnalysis of pharmaceutical compounds acs.org
Electrochemical Sensors (e.g., Voltammetric)Measures electrical signals resulting from chemical reactionsSimple, quick, low-cost, high sensitivity acs.orgnih.govresearchgate.netMonitoring pharmaceutical residues in formulations and biological fluids acs.orgnih.govresearchgate.net
Gas Chromatography/Mass Spectrometry (GC/MS)Separates volatile compounds and identifies them by mass fragmentationHighly sensitive and specific medchemexpress.comresearchgate.netliberty.eduDetection and quantification in biological matrices (forensic, pharmacokinetic) medchemexpress.comresearchgate.netliberty.edu

Comprehensive Studies on Long-Term Pharmacological Effects and Rebound Mechanisms

The prolonged use of tetryzoline is generally discouraged due to its potential to induce tachyphylaxis, a rapid decrease in drug effectiveness, and rebound hyperemia, where ocular redness may worsen upon discontinuation of the medication. nih.govreviewofophthalmology.comwikipedia.orgpatsnap.comnih.govpatsnap.com While rebound congestion is more thoroughly documented with nasal vasoconstrictors, it is a recognized concern with ocular use as well. reviewofophthalmology.com

Future research must delve deeper into the underlying mechanisms of these long-term effects. Studies suggest that tachyphylaxis and rebound phenomena are associated with changes in the population of alpha-1 adrenergic receptors, including processes like receptor sequestration and down-regulation in response to chronic exposure. reviewofophthalmology.com Further investigations into the vascular tone of conjunctival tissue are necessary to gain a more comprehensive understanding of how arterioles and venules respond to different ocular decongestants and the specific mechanisms that lead to rebound redness. researchgate.net Comprehensive studies are also needed to establish the therapeutic window and toxicity levels of tetryzoline across various age groups and different routes of administration, particularly given its potential for misuse. researchgate.net

Societal and Ethical Implications in Tetryzoline Research

The accessibility of tetryzoline in over-the-counter products has led to significant societal and ethical considerations, particularly concerning its non-therapeutic misuse. Tetryzoline has been implicated in criminal activities, including drug-facilitated sexual assault and, in rare instances, even murder. drugbank.comnih.govnih.govwikipedia.orgmethodist.eduresearchgate.netliberty.eduresearchgate.netspringermedizin.de Its easy availability and the fact that it may not arouse suspicion contribute to these concerns. researchgate.netresearchgate.net Research in this domain often intersects with forensic toxicology, focusing on the detection and accurate quantification of tetryzoline in biological samples from victims to aid in legal proceedings. methodist.eduresearchgate.netliberty.eduresearchgate.net

Public Health Research and Education Initiatives

Addressing the societal and ethical implications of tetryzoline necessitates robust public health research and targeted education initiatives. There is a clear need for research that informs public health strategies regarding the appropriate use of tetryzoline and the prevention of its misuse. researchgate.netspringermedizin.defrontiersin.orgnih.govnih.gov

Key areas for public health initiatives include:

Education and Communication: Developing and disseminating accurate information to the public is crucial to counteract misinformation and promote responsible use. nih.gov

Professional Training: Training healthcare workers, pharmacists, and law enforcement personnel on the signs of tetryzoline toxicity and misuse is vital for early identification and prevention of overdose or incidental ingestion. springermedizin.de

Product Safety Enhancements: Considerations for future research and public health recommendations include the implementation of child-proofing mechanisms on eyedrop and nasal decongestant bottles and the inclusion of more prominent warning labels regarding the dangers of oral ingestion and prolonged use. researchgate.net

These initiatives are essential to mitigate the risks associated with tetryzoline misuse and to ensure public safety.

Strategies for Mitigating Non-Medical Use and Accidental Ingestions

Tetryzoline, an alpha-adrenergic receptor agonist commonly found in over-the-counter eye drops and nasal sprays, is effective for reducing redness and congestion when used as directed wikipedia.orgmims.commims.comdrugbank.com. However, its ingestion, even in small quantities, particularly by children, can lead to serious adverse events fda.govaao.orgmdpi.com. Beyond accidental ingestions, there have been documented instances of non-medical and criminal uses of tetryzoline, including intentional poisoning, drug-facilitated sexual assault, and attempts to interfere with drug tests drugbank.comspringermedizin.deresearchgate.netnih.govnih.gov. Addressing these risks necessitates a multifaceted approach involving packaging improvements, public health education, and enhanced professional awareness.

Packaging Innovations

A primary strategy for mitigating accidental ingestions, especially among young children, involves the implementation of child-resistant packaging. The U.S. Consumer Product Safety Commission (CPSC) and the U.S. Food and Drug Administration (FDA) have recognized the need for such measures, with a proposed rule requiring child-resistant packaging for redness-relief eye drops and nasal decongestant sprays containing imidazoline (B1206853) derivatives like tetryzoline fda.govaao.orggovinfo.gov. This is crucial given that many of these products historically have not been equipped with child-resistant closures, making them easily accessible to curious children fda.govaao.orgmdpi.com. Research indicates that quantities as low as 2 mL to 5 mL of a 0.05% tetryzoline solution can induce a comatose state in a child aao.org.

Secure Storage Practices

Promoting and reinforcing secure storage habits among consumers is another vital mitigation strategy. Parents and caregivers are strongly advised to keep all medications, including over-the-counter eye drops and nasal sprays containing tetryzoline, in locked cabinets or otherwise out of the reach and sight of children fda.govillinoispoisoncenter.orgthecarlsoncompany.nethrsa.govwww.nhs.uk. Storing these products in their original containers, properly labeled, further contributes to safety by preventing confusion with other household items or food products hrsa.govwww.nhs.uk.

Public Awareness and Education Campaigns

Comprehensive public education campaigns are essential to raise awareness about the potential dangers of tetryzoline ingestion. These campaigns should inform parents and caregivers about the risks associated with accidental swallowing of these products by children and emphasize the importance of immediate consultation with poison control centers if an ingestion is suspected fda.govthecarlsoncompany.net. The Illinois Poison Center, for example, encourages immediate consultation for any known or suspected ingestion of tetrahydrozoline (B7765393) eye drops illinoispoisoncenter.org. Such initiatives can empower the public to take proactive steps to prevent exposure and respond appropriately in emergency situations.

Product Labeling and Professional Training

Clear and prominent warning labels on tetryzoline-containing products can serve as an immediate reminder of the ingestion risk springermedizin.deresearchgate.net. Furthermore, training healthcare workers, pharmacists, and law enforcement personnel on the signs and symptoms of tetryzoline toxicity is crucial for aiding in the timely identification and prevention of overdose or incidental ingestion springermedizin.denih.gov. This professional education can improve response times and outcomes in cases of misuse or accidental exposure.

Reported Cases of Accidental Ingestion

The scale of the problem underscores the importance of these mitigation strategies. Between 1985 and October 2012, the FDA identified 96 cases of accidental ingestion of products containing tetrahydrozoline, oxymetazoline (B75379), or naphazoline (B1676943) by young children (aged 1 month to 5 years), with 53 cases requiring hospitalization fda.gov. Broader estimates suggest that between January 1997 and December 2009, over 5,600 injuries occurred due to pediatric ingestion of eye and nose sprays containing imidazoline derivatives aao.org.

Table 1: Reported Pediatric Accidental Ingestions of Imidazoline Derivatives (1985-2012)

Data Source/PeriodNumber of CasesAge RangeHospitalizationsKey Findings
FDA (1985-Oct 2012) fda.gov961 month - 5 years53Cases involved tetrahydrozoline, oxymetazoline, or naphazoline.
Children and Poisoning System (Jan 1997-Dec 2009) aao.org>5,600 (injuries)PediatricNot specifiedBroader estimate for eye and nose sprays containing imidazoline derivatives.

Q & A

Q. What standard analytical methods are recommended for quantifying tetryzoline in pharmaceutical formulations?

High-performance thin-layer chromatography (HPTLC) densitometry is widely used for its sensitivity and specificity. A validated HPTLC method employs silica gel 60 F254 plates with ethyl acetate:methanol:ammonia (10:10:1, v/v/v) as the mobile phase, achieving distinct Rf values (0.60 ± 0.03 for antazoline and 0.31 ± 0.03 for tetryzoline) and linearity in the 200–1800 ng/band range. Densitometric analysis at 216 nm ensures accuracy and precision .

Q. How is tetryzoline synthesized, and what are the critical intermediates?

The synthesis involves Friedel-Crafts acylation, cyclization, and amide formation. Key intermediates include acid anhydrides and nitriles, with final purification via recrystallization. The process requires stringent control of reaction conditions (e.g., temperature, catalyst ratios) to optimize yield and purity .

Q. What pharmacological mechanisms underpin tetryzoline’s vasoconstrictive effects?

Tetryzoline acts as an α-adrenergic receptor agonist, primarily targeting α1 receptors on vascular smooth muscle. In vitro studies using isolated tissue models (e.g., rat aortic rings) can evaluate dose-response relationships, while receptor-binding assays (e.g., radioligand displacement) confirm specificity .

Advanced Research Questions

Q. How can researchers validate analytical methods for tetryzoline to meet ICH guidelines?

Method validation requires assessing linearity, accuracy, precision, and specificity:

  • Linearity : Six-point calibration curves (e.g., 200–1800 ng/band) with R² ≥ 0.996.
  • Accuracy : Recovery studies (80–120% spiked concentrations) with <2% deviation.
  • Precision : Intra-day/inter-day CV < 2% for peak areas .
ParameterRequirementExample Data for Tetryzoline
Linearity (R²)≥0.9970.9990
Intra-day CV (%)<21.2%
Recovery (%)98–10299.5%

Q. How to resolve contradictions in toxicological data (e.g., LD50 variations) among imidazoline derivatives?

Discrepancies in LD50 values (e.g., oxymetazoline’s lower LD50 vs. tetryzoline) may stem from metabolic pathways or receptor affinity differences. Comparative studies should:

  • Use standardized animal models (e.g., OECD Guideline 423).
  • Analyze metabolite profiles via LC-MS.
  • Cross-reference with receptor-binding assays to isolate toxicity mechanisms .

Q. What experimental design considerations are critical for in vivo studies on tetryzoline’s ocular effects?

  • Sample Size : Power analysis (α=0.05, β=0.2) to determine minimum animal cohorts.
  • Controls : Vehicle and positive controls (e.g., phenylephrine) to benchmark vasoconstriction.
  • Endpoint Metrics : Intraocular pressure (tonometry) and vessel diameter (imaging) at timed intervals .

Q. How to optimize chromatographic conditions for separating tetryzoline from complex matrices (e.g., biological fluids)?

  • Stationary Phase : C18 columns with sub-2µm particles for UPLC.
  • Mobile Phase : Gradient elution with 0.1% formic acid in acetonitrile/water.
  • Detection : ESI-MS/MS in MRM mode (e.g., m/z 200.29 → 153.1 for tetryzoline) .

Methodological Guidance for Data Interpretation

Q. How to address variability in tetryzoline’s purity across synthesis batches?

  • Analytical Profiling : Combine HPTLC, NMR, and HPLC-UV to detect impurities.
  • Process Optimization : DOE (Design of Experiments) to identify critical parameters (e.g., pH, reaction time) affecting purity .

Q. What statistical approaches are suitable for analyzing dose-response data in tetryzoline studies?

  • Nonlinear Regression : Fit sigmoidal curves (e.g., log[agonist] vs. response) to calculate EC50.
  • ANOVA with Tukey’s post hoc test : Compare efficacy across multiple concentrations .

Q. How to ensure reproducibility of tetryzoline’s pharmacological assays?

  • Standardized Protocols : Pre-define incubation times, buffer compositions, and equipment settings.
  • Blinding : Mask analysts to treatment groups during data collection.
  • Replication : Three independent experiments with triplicate measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.